molecular formula C18H23NO B3172497 5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline CAS No. 946728-56-9

5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline

Cat. No.: B3172497
CAS No.: 946728-56-9
M. Wt: 269.4 g/mol
InChI Key: ZYHJPCQRWGHKMG-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is a synthetic compound that has garnered attention in the scientific community due to its unique physical and chemical properties. It is characterized by its molecular formula C18H23NO and a molecular weight of 269.4 g/mol. This compound is primarily used in research settings, particularly in the fields of chemistry and proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 5-methyl-2-aniline with 4-(tert-pentyl)phenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and aniline groups allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyaniline: Lacks the methyl and tert-pentyl groups, resulting in different chemical properties.

    4-tert-Butylphenol: Similar in structure but lacks the aniline group.

    5-Methyl-2-aniline: Similar but lacks the phenoxy group.

Uniqueness

5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is unique due to its combination of a phenoxy group with a tert-pentyl substituent and an aniline moiety. This unique structure imparts distinct physical and chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

5-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-5-18(3,4)14-7-9-15(10-8-14)20-17-11-6-13(2)12-16(17)19/h6-12H,5,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHJPCQRWGHKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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